molecular formula C14H9IN4O2 B2855036 3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline CAS No. 52540-99-5

3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline

Cat. No.: B2855036
CAS No.: 52540-99-5
M. Wt: 392.156
InChI Key: MDJFLVZXGRYJGS-UHFFFAOYSA-N
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Description

Chemical compounds like “3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline” are typically characterized by their molecular structure, which includes the types and arrangement of atoms in the molecule .


Synthesis Analysis

The synthesis of complex chemical compounds often involves multiple steps, each requiring specific reactants and conditions . The exact synthesis process for “this compound” is not available in the sources I found.


Chemical Reactions Analysis

Chemical reactions involve changes in the arrangement of atoms to produce new substances . The specific reactions that “this compound” undergoes are not detailed in the sources I found.


Physical and Chemical Properties Analysis

Physical properties include characteristics like color, density, and melting point, while chemical properties describe how a substance reacts with others . The specific physical and chemical properties of “this compound” are not detailed in the sources I found.

Safety and Hazards

Safety data sheets provide information on the potential hazards of a substance, including physical, health, and environmental hazards . The specific safety and hazard information for “3-(Isonicotinylhydrazidyl)-5-iodo-2-oxoindoline” is not available in the sources I found.

Properties

IUPAC Name

N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN4O2/c15-9-1-2-11-10(7-9)12(14(21)17-11)18-19-13(20)8-3-5-16-6-4-8/h1-7,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCWFZIYMSFARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=C(N2)O)N=NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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